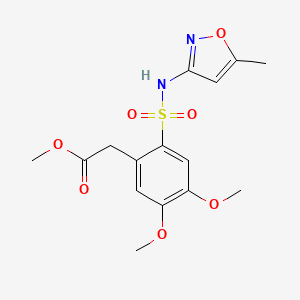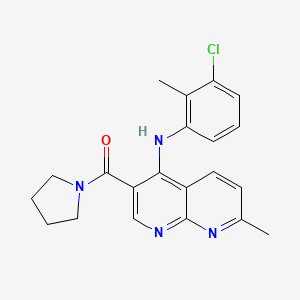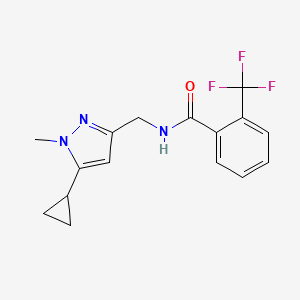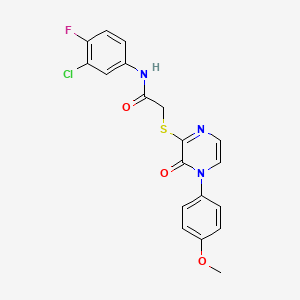
Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate” is a chemical compound with the molecular formula C15H18N2O7S and a molecular weight of 370.38 . It is also known as “methyl 2-{4,5-dimethoxy-2-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetate” or "Benzeneacetic acid, 4,5-dimethoxy-2-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]-, methyl ester" .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 370.38 . Other physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .Scientific Research Applications
Synthesis and Biological Evaluation
Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate and its derivatives have been synthesized and evaluated for various biological activities. One study focused on synthesizing a variety of heterocycles incorporating a sulfamoyl moiety. These compounds demonstrated promising in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014).
Drug Metabolism and Pharmacokinetics
In the field of drug metabolism, structure-metabolism relationships have been explored using derivatives of methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate. One study identified an initial lead compound in this class for the development of endothelin receptor antagonists. The compound's metabolic stability was improved through focused structure-activity and structure-metabolism studies (Humphreys et al., 2003).
Environmentally Benign Synthesis
A study described a protocol for the synthesis of medicinally privileged 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes. This synthesis used a multicomponent condensation approach and highlighted the environmental benefits and practical utility of the protocol (Pandit et al., 2016).
properties
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7S/c1-9-5-14(16-24-9)17-25(19,20)13-8-12(22-3)11(21-2)6-10(13)7-15(18)23-4/h5-6,8H,7H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOYCSLESVQVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC(=C(C=C2CC(=O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-dimethoxy-2-[(tetrahydro-2-furanylmethyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2379615.png)
![Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2379616.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2379619.png)
![3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2379620.png)

![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2379622.png)
![N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2379624.png)
![N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2379626.png)
![2-[(1-Methylcyclopropyl)methyl-(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379631.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2379632.png)

![4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2379634.png)